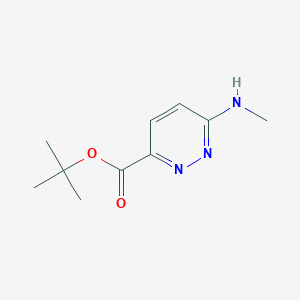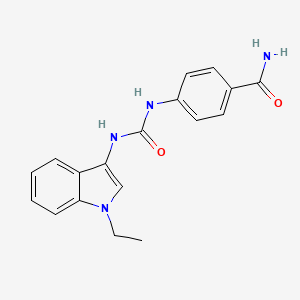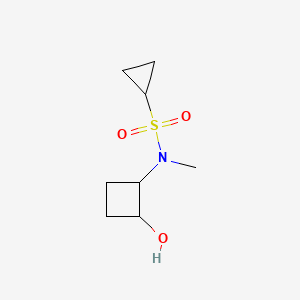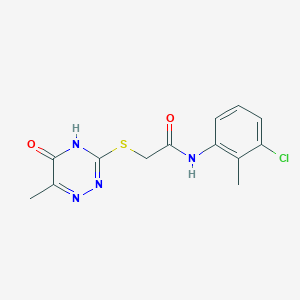![molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1](/img/structure/B2942607.png)
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 . It is used for proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, such as Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate has a molecular weight of 280.34, an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 6, an exact mass of 280.08816355, a monoisotopic mass of 280.08816355, a topological polar surface area of 107, a heavy atom count of 19, a complexity of 389, and a covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Antimicrobial Evaluation
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate and related compounds exhibit significant synthetic utility, serving as key intermediates in the synthesis of various thiophene derivatives. These derivatives have been explored for their antimicrobial properties. For instance, studies have shown that the synthesis of bifunctional thiophene derivatives from similar key intermediates demonstrates promising antimicrobial activities against a range of pathogens (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Facile Synthesis through Gewald Reaction
The Gewald reaction, a cornerstone in heterocyclic chemistry, has been utilized to synthesize 2-amino-3-carboxamide derivatives of thiophene efficiently. This reaction framework, employing ethyl cyanoacetate and similar reagents under aqueous conditions, highlights the compound's role in facilitating the synthesis of thiophene derivatives at room temperature, showcasing its importance in organic synthesis (Abaee & Cheraghi, 2013).
Contribution to Fluorescent Materials
Research has also been directed towards the exploration of thiophene derivatives, obtained from reactions involving ethyl cyanoacetate, for their novel fluorescence properties. These studies contribute to the development of new fluorescent materials with potential applications in sensing, imaging, and electronic devices (Pusheng, 2009).
Antioxidant and Anti-inflammatory Activities
Further investigations into the biological activities of thiophene derivatives have uncovered their potential antioxidant and anti-inflammatory properties. Specific derivatives, synthesized from ethyl cyanoacetate and related compounds, have demonstrated significant in vitro antioxidant properties and in vivo anti-inflammatory activities, providing insights into their therapeutic potential (Madhavi & Sreeramya, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOJTPLHAKXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)


![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)




![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)